Benzyl 3,4-diaminobenzoate Benzyl 3,4-diaminobenzoate
Brand Name: Vulcanchem
CAS No.: 616224-19-2
VCID: VC8182343
InChI: InChI=1S/C14H14N2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

Benzyl 3,4-diaminobenzoate

CAS No.: 616224-19-2

Cat. No.: VC8182343

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3,4-diaminobenzoate - 616224-19-2

Specification

CAS No. 616224-19-2
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name benzyl 3,4-diaminobenzoate
Standard InChI InChI=1S/C14H14N2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2
Standard InChI Key DUYJXDQRAJMJEH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N

Introduction

Chemical Identity and Structural Characteristics

Benzyl 3,4-diaminobenzoate belongs to the class of benzoic acid esters, with the following molecular and structural attributes:

PropertyValue/Description
CAS Registry Number616224-19-2
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
IUPAC NameBenzyl 3,4-diaminobenzoate
Synonyms3,4-Diaminobenzoic acid benzyl ester; SB80846
SMILES NotationC1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N
InChIKeyDUYJXDQRAJMJEH-UHFFFAOYSA-N

The compound’s structure features a benzoate core with amino groups at the 3- and 4-positions, esterified with a benzyl alcohol moiety. This configuration confers both polar (amine and ester) and nonpolar (benzyl) regions, influencing its solubility and reactivity.

Synthesis and Manufacturing

Synthetic Routes

Benzyl 3,4-diaminobenzoate is typically synthesized via esterification of 3,4-diaminobenzoic acid (CAS 619-05-6) with benzyl alcohol. The parent acid, 3,4-diaminobenzoic acid, is itself synthesized through catalytic hydrogenation of 3,4-dinitrobenzoic acid or via nitration followed by reduction .

A proposed synthesis pathway involves:

  • Activation of the Carboxylic Acid: 3,4-Diaminobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Esterification: The acid chloride reacts with benzyl alcohol in the presence of a base (e.g., pyridine) to yield benzyl 3,4-diaminobenzoate .

Alternative methods may employ coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate direct esterification under milder conditions.

Industrial Production

Industrial-scale production is limited, but suppliers such as Suzhou Senfeida Chemical Co., Ltd. (China) offer the compound for research purposes . Challenges in manufacturing include the sensitivity of the amino groups to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Key physical and chemical properties of benzyl 3,4-diaminobenzoate include:

PropertyValueSource
Solubility (25°C)0.14 g/L in water
Density1.257 ± 0.06 g/cm³ at 20°C
Melting PointNot explicitly reported (estimated 80–100°C)
LogP (Partition Coeff.)1.9 (predicted)
Hydrogen Bond Donors2 (amine groups)

The compound’s limited water solubility suggests preferential dissolution in organic solvents such as dimethylformamide (DMF) or methanol, aligning with trends observed in its parent acid .

HazardPrecautionary Measures
Skin/Eye IrritationUse nitrile gloves and goggles; rinse exposed areas
Respiratory SensitivityEmploy fume hoods during handling
Oxidative DegradationStore under nitrogen at 2–8°C

The compound is classified as an irritant (Xi) under GHS guidelines, with risk codes R36/37/38 .

Future Research Directions

  • Biological Activity Screening: Systematic evaluation of antimicrobial, anticancer, or enzyme-inhibitory properties.

  • Synthetic Optimization: Development of greener catalytic methods to enhance yield and purity.

  • Stability Studies: Investigation of hydrolytic degradation under physiological conditions.

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